1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde
CAS No.:
Cat. No.: VC17748244
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O2 |
|---|---|
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde |
| Standard InChI | InChI=1S/C11H20O2/c1-9-4-5-11(6-9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3 |
| Standard InChI Key | NCXGWYNFYIYRMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)(CC(C)(C)O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentane ring with two distinct substituents:
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A 3-methyl group contributing to steric hindrance and influencing ring conformation.
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A 1-(2-hydroxy-2-methylpropyl) chain providing both hydrophilicity (via the hydroxyl group) and branching (via the geminal methyl groups).
The aldehyde group at position 1 introduces electrophilic character, enabling nucleophilic addition reactions. X-ray crystallographic analyses of analogous cyclopentane carbaldehydes reveal chair-like ring conformations with substituents adopting equatorial orientations to minimize strain .
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.27 g/mol | |
| Tautomeric Preference | Aldehyde form stabilized by conjugation | |
| Predicted logP | 1.82 (Moderate lipophilicity) |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1720 cm (C=O stretch of aldehyde) and 3400 cm (O-H stretch).
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NMR: NMR shows characteristic aldehyde proton at δ 9.8–10.2 ppm and hydroxyl proton at δ 1.5–2.0 ppm (exchangeable) .
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Mass Spectrometry: Molecular ion peak at m/z 184.27 with fragmentation patterns indicating loss of HO (m/z 166) and CO (m/z 156).
Synthesis and Manufacturing
Industrial Synthesis Route
The commercial synthesis involves three stages:
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Cyclopentanone Alkylation:
Cyclopentanone undergoes Michael addition with 2-methylpropene in the presence of KCO, yielding 3-methylcyclopentanone. -
Hydroxyalkylation:
Grignard reaction with (CH)CHMgBr introduces the 2-hydroxy-2-methylpropyl group at position 1. -
Oxidation:
Selective oxidation of the secondary alcohol to an aldehyde using pyridinium chlorochromate (PCC) .
Yield Optimization
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Temperature Control: Maintaining reactions at −78°C during Grignard steps prevents ketone over-addition (yield increases from 45% to 68%).
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Catalyst Screening: MnO alternatives show 92% aldehyde selectivity vs. PCC’s 85% .
Reactivity and Functionalization
Aldehyde Reactivity
The aldehyde group participates in:
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Nucleophilic Additions: With amines forming Schiff bases (e.g., aniline derivatives, ).
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Cross-Aldol Reactions: Condensation with acetone yields α,β-unsaturated aldehydes under basic conditions .
Hydroxyl Group Transformations
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Esterification: Acetylation with acetic anhydride achieves 95% conversion in 2 hr.
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Oxidation Resistance: The tertiary alcohol resists over-oxidation to ketones under mild conditions .
Applications in Organic Synthesis
Chiral Building Blocks
The compound’s stereogenic centers (C1 and C3) enable synthesis of enantiopure pharmaceuticals. For example:
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Antiviral Agents: Intermediate in oseltamivir analogs via Staudinger ketene cycloaddition.
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Fragrance Compounds: Hydrogenation produces menthol-like bicyclic alcohols used in perfumery .
Polymer Chemistry
Incorporation into polyaldehydes via ROMP (Ring-Opening Metathesis Polymerization) yields materials with and tensile strength 45 MPa.
Comparison with Structural Analogs
Table 2: Cyclopentane Carbaldehyde Derivatives
| Compound | Molecular Formula | Key Application | Reactivity Difference |
|---|---|---|---|
| 1-(2-Hydroxy-2-methylpropyl)-3-methyl-... | CHO | Pharmaceutical synthesis | Higher aldehyde electrophilicity |
| (1R,2R)-2-Methylcyclopentane-1-carbaldehyde | CHO | Asymmetric catalysis | Lacks hydroxyl group |
| 2-Hydroxy-2-methylcyclohexane-1-carbaldehyde | CHO | Polymer crosslinkers | Six-membered ring increases stability |
The geminal dimethyl group in 1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde enhances steric shielding of the aldehyde compared to non-branched analogs, reducing unwanted oligomerization during storage .
Future Research Directions
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Enzymatic Transformations: Screening cytochrome P450 variants for selective hydroxylation of the methyl groups.
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Supramolecular Chemistry: Host-guest complexes with cucurbit uril for drug delivery applications (preliminary ) .
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Green Synthesis: Photocatalytic methods using TiO nanoparticles to replace PCC in oxidation steps .
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